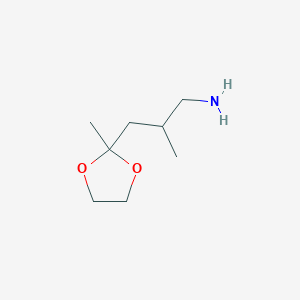

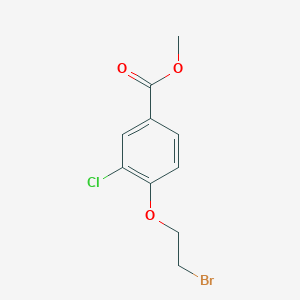

![molecular formula C15H21F3N4O2 B1423594 benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine CAS No. 1053657-16-1](/img/structure/B1423594.png)

benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzylic amines like this compound can be achieved through various methods. One such method involves the use of 2-amino-2-phenylpropanoate salts as the amine source, where aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines . Another method involves a chemoselective reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals to provide primary aryl-, heteroaryl-, and alkyl amines .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo N-alkylation with alcohols to produce a wide array of N-methylated, N-ethylated, and N-alkylated amines . This reaction can be catalyzed by an air-stable and easy-to-prepare Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources .Aplicaciones Científicas De Investigación

Schiff Bases Formation and Reactivity

This compound is involved in the formation of Schiff bases, which are products of reactions between amines and carbonyl compounds. Schiff bases are important intermediates in organic synthesis, including the synthesis of imino compounds and enamines. These reactions are fundamental in the preparation of various organic molecules, where the amino group of an amine reacts with the carbonyl group of an aldehyde or ketone to form a carbon-nitrogen double bond, characteristic of Schiff bases. Such bases are useful for further chemical transformations and characterizations of primary amines and carbonyl compounds (D. Ginsburg, 1967).

Synthesis of Iminodisaccharides

In the context of carbohydrate chemistry, this chemical has been used in the synthesis of novel C(1→2)‐linked iminodisaccharides, demonstrating its role in the construction of complex sugar derivatives. These synthetic pathways are crucial for developing new molecules with potential biological activities and for studying carbohydrate-based interactions in biological systems (I. Navarro & P. Vogel, 2002).

Asymmetric Synthesis and Catalysis

This compound is also relevant in the field of asymmetric synthesis, particularly in the preparation of chiral phosphine ligands. These ligands are critical for catalyzing asymmetric hydrogenation reactions, which are pivotal in producing enantiomerically pure pharmaceuticals and other valuable chiral molecules. The use of similar compounds in the design of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups highlights the importance of such chemicals in enhancing the selectivity and efficiency of catalytic processes (T. Imamoto et al., 2012).

Nucleophilic Substitutions and Radical Reactions

Further applications include its use in studies on nucleophilic substitutions and radical reactions of related compounds, such as phenylazocarboxylates. These studies provide valuable insights into the reactivity and potential applications of these compounds in synthetic organic chemistry, offering pathways for modifying aromatic rings and introducing various functional groups through both nucleophilic and radical mechanisms (Hannelore Jasch et al., 2012).

Propiedades

IUPAC Name |

tert-butyl N-[[N'-benzyl-N-(2,2,2-trifluoroethyl)carbamimidoyl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-21-12(20-10-15(16,17)18)19-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,22,23)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIJVCGUWRWCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=NCC1=CC=CC=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)

![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)

![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)

![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)